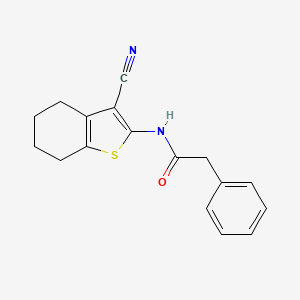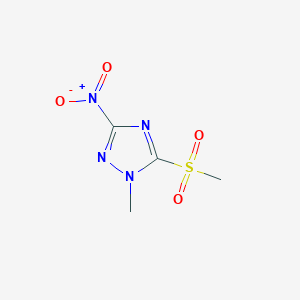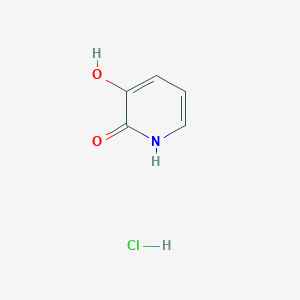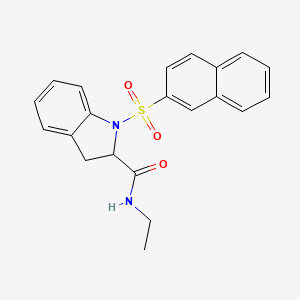![molecular formula C18H23N3OS B2707241 1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone CAS No. 2034311-47-0](/img/structure/B2707241.png)
1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone is a synthetic compound with a unique structure that has generated interest in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The preparation of 1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone typically involves multi-step synthetic procedures. Starting materials often include readily available organic compounds which undergo cyclization, substitution, and condensation reactions. Precise reaction conditions such as temperature, solvent, and time can vary based on the specific synthetic route chosen.
Industrial Production Methods: : Industrial synthesis might leverage scalable reactions and optimizations to ensure high yield and purity. Techniques like continuous flow reactors and solid-phase synthesis can enhance efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : Introduction of oxygen or removal of hydrogen to form more oxidized products.
Reduction: : Addition of hydrogen or removal of oxygen, leading to more reduced products.
Substitution: : Replacement of one functional group with another within the molecule.
Common Reagents and Conditions
Oxidizing agents: : e.g., potassium permanganate.
Reducing agents: : e.g., lithium aluminum hydride.
Substitution reactions: : using nucleophiles or electrophiles under specific solvent and temperature conditions.
Major Products: : The reactions typically yield derivatives of the parent compound with modifications at specific positions, maintaining the core structure.
Wissenschaftliche Forschungsanwendungen
Chemistry: : Used as a building block in the synthesis of complex molecules. Biology : Investigated for its interactions with biological macromolecules. Medicine Industry : Utilized in the development of new materials with unique properties.
Wirkmechanismus
Mechanism: : The compound's mechanism of action can involve interaction with specific molecular targets, potentially binding to proteins or receptors, thereby modulating their function. Molecular Targets and Pathways : May engage in pathways involving neurotransmitter systems, enzyme inhibition, or receptor activation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-2-(1H-imidazol-1-yl)ethanone
1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone
Uniqueness: : Compared to similar compounds, 1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone may exhibit distinct pharmacological profiles and chemical reactivity, due to its unique substitution pattern and molecular structure. Each variant offers potential nuances in biological activity, making it a compound of significant interest for further exploration.
The compound's multifaceted nature positions it as a notable subject in scientific research, with applications spanning across various disciplines. Its preparation, reactions, and applications warrant further study to fully realize its potential.
Eigenschaften
IUPAC Name |
1-[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-2-pyrrol-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3OS/c22-18(14-19-7-1-2-8-19)20-9-3-16(4-10-20)21-11-5-17-15(13-21)6-12-23-17/h1-2,6-8,12,16H,3-5,9-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXIPOKGNQCWRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC3=C(C2)C=CS3)C(=O)CN4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-{3-[(Pyridin-4-yloxy)methyl]piperidine-1-carbonyl}quinoxaline](/img/structure/B2707166.png)
![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide](/img/structure/B2707168.png)
![3-[4-(Ethanesulfonyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2707170.png)


![N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide](/img/structure/B2707175.png)
![3-(6-Methylimidazo[1,2-a]pyridin-2-yl)propanoic acid](/img/structure/B2707176.png)

![N-(4-morpholinobut-2-yn-1-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2707181.png)
